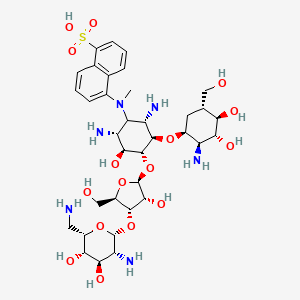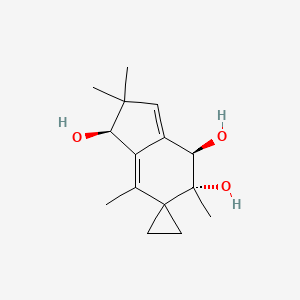
Dihydroilludin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroilludin M is a natural product found in Granulobasidium vellereum and Omphalotus illudens with data available.
Applications De Recherche Scientifique
Biological Activities and Cytotoxicity
Dihydroilludin M, derived from the fungus Granulobasidium vellereum, has been extensively studied for its cytotoxic properties. Research has shown that while some related compounds exhibit potent cytotoxic activity, dihydroilludin M itself demonstrates moderate effects at high concentrations. This suggests its potential use in studying tumor cell responses and chemical reactivity in biomedical research (Nord, Menkis, & Broberg, 2015).
Versatility in Pharmacological Applications
Dihydroilludin M, as a member of the broader class of dihydrochalcones, shows promise in various pharmacological applications. Dihydrochalcones, including dihydroilludin M, possess antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. These multifactorial pharmacological effects indicate a potential for development into therapeutic drugs. The research emphasizes the need for further study and development of these compounds (Stompor, Broda, & Bajek-Bil, 2019).
Potential in Nanocatalytic Medicine
Although not directly related to dihydroilludin M, the field of nanocatalytic medicine, involving nanocatalysts like nanozymes and photocatalysts, has shown significant growth. This emerging field, where catalysis meets medicine, could provide insights into how molecules like dihydroilludin M could be used in new therapeutic modalities, highlighting the need for further exploration in this area (Yang, Chen, & Shi, 2019).
Use in Volatilomics
The study of volatiles from biological samples, known as 'volatilomics', has become increasingly relevant in plant analysis and environmental research. The advancements in this field could offer new methodologies to analyze and understand the volatile properties of compounds like dihydroilludin M (Majchrzak, Wojnowski, Rutkowska, & Wasik, 2020).
Propriétés
Numéro CAS |
34338-99-3 |
|---|---|
Nom du produit |
Dihydroilludin M |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(1S,4R,5R)-2,2,5,7-tetramethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |
InChI |
InChI=1S/C15H22O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,11-12,16-18H,5-6H2,1-4H3/t11-,12-,14+/m1/s1 |
Clé InChI |
MBTBAQPUVNSQEB-BZPMIXESSA-N |
SMILES isomérique |
CC1=C2[C@H](C(C=C2[C@H]([C@](C13CC3)(C)O)O)(C)C)O |
SMILES |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |
SMILES canonique |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |
Synonymes |
dihydroilludin M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



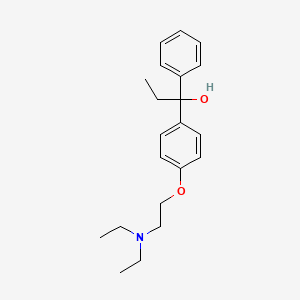
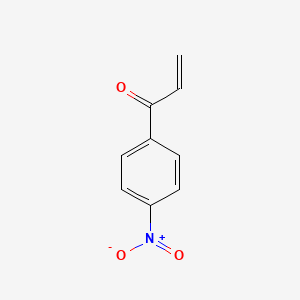
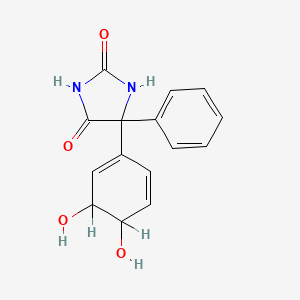
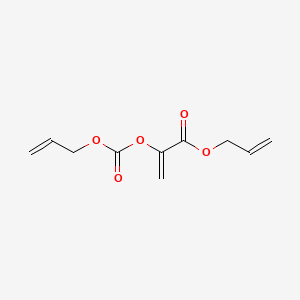

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
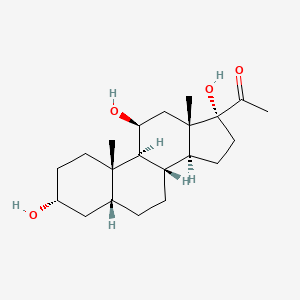
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)
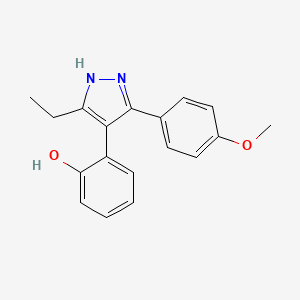
![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)
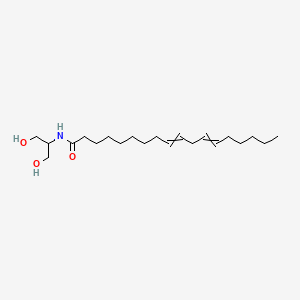
![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)
